

Pharmacokinetics and plasma half-life of imiglucerase

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Compound of Interest

Compound Name: *Imiglucerase*

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An In-depth Technical Guide to the Pharmacokinetics and Plasma Half-Life of **Imiglucerase**

Introduction

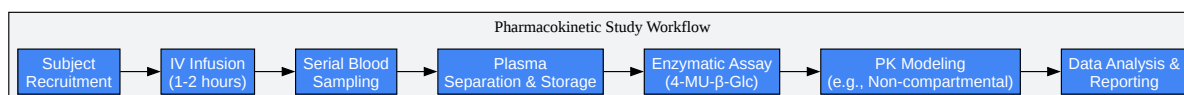
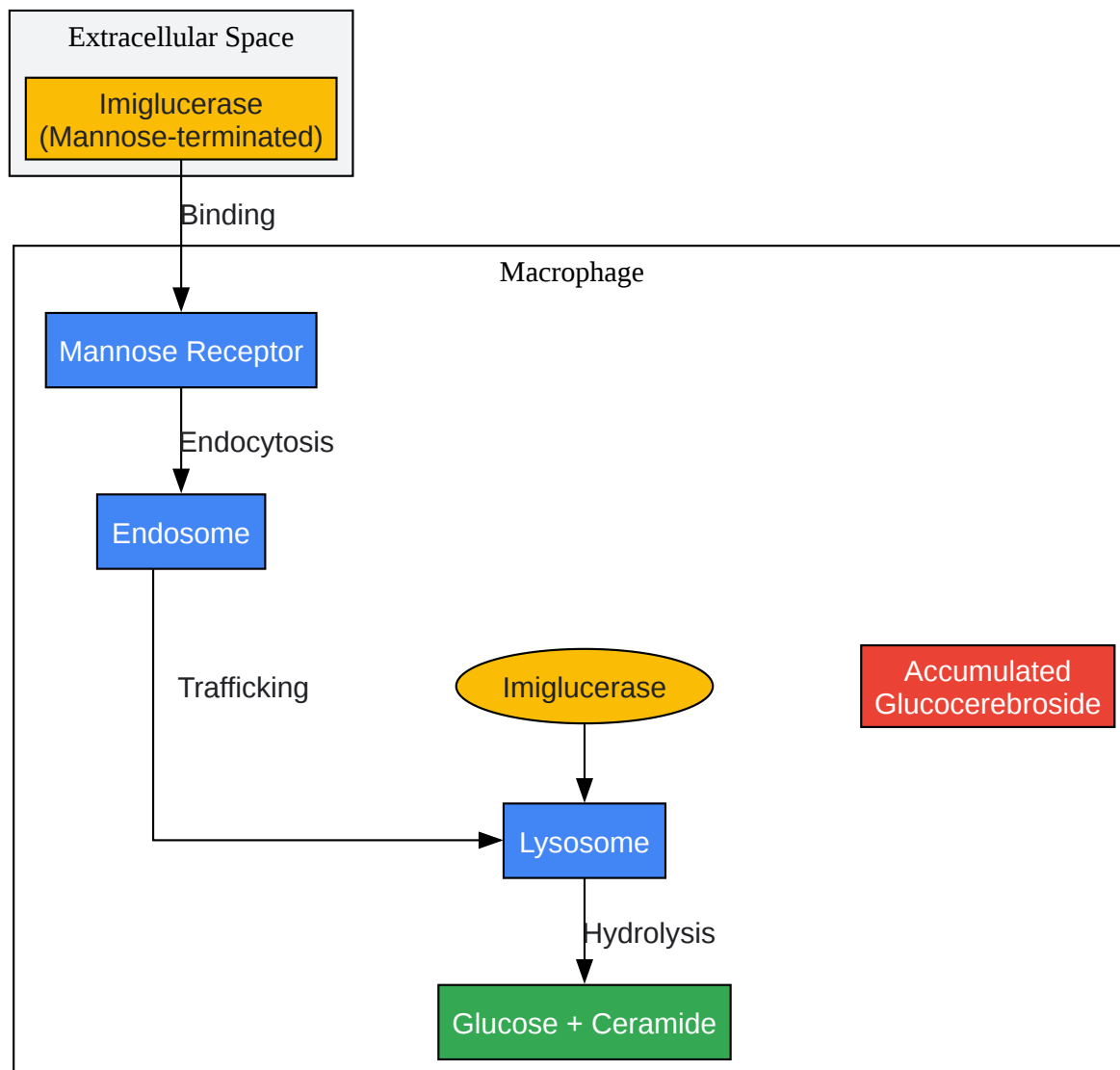
Imiglucerase (Cerezyme®) is a recombinant analogue of the human enzyme β -glucocerebrosidase, produced using mammalian cell culture (Chinese hamster ovary) technology.[1] It serves as an enzyme replacement therapy (ERT) for individuals diagnosed with Gaucher disease, a lysosomal storage disorder caused by a deficiency in β -glucocerebrosidase activity.[2][3] This deficiency leads to the accumulation of the glycolipid glucocerebroside in the lysosomes of macrophages, resulting in a range of clinical manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2][3] **Imiglucerase** therapy aims to reverse these manifestations by restoring the deficient enzyme activity.[4][5] This guide provides a detailed examination of the pharmacokinetics and plasma half-life of **imiglucerase**, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action and Cellular Uptake

The therapeutic action of **imiglucerase** is predicated on its ability to replace the deficient native enzyme.[2] Gaucher disease is characterized by the accumulation of glucocerebroside within the lysosomes of macrophages.[1] **Imiglucerase** is specifically designed to target these cells. The enzyme is a glycoprotein containing four N-linked glycosylation sites, which are modified to terminate in mannose residues.[1][3] These mannose sugars are recognized by mannose

receptors on the surface of macrophages, mediating the binding and subsequent internalization of the enzyme via endocytosis.[\[1\]](#)[\[3\]](#)

Once inside the macrophage, **imiglucerase** is trafficked to the lysosomes. Within the acidic environment of the lysosome, it catalyzes the hydrolysis of the accumulated glucocerebroside into glucose and ceramide, thereby reducing the substrate burden and alleviating the clinical symptoms of the disease.[\[1\]](#)[\[3\]](#)



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